molecular formula C37H53AuF6NO6PS2 B12057843 [2-(Dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl]gold(I) bis(trifluoromethanesulfonyl)imide

[2-(Dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl]gold(I) bis(trifluoromethanesulfonyl)imide

Cat. No.: B12057843
M. Wt: 1013.9 g/mol
InChI Key: SMTGSBLIUQSWAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This gold(I) complex is a highly specialized catalyst characterized by its sterically demanding phosphine ligand and weakly coordinating bis(trifluoromethanesulfonyl)imide (NTf₂) counterion. The molecular formula is C₃₅H₅₀AuF₆NO₄PS₂, with a molecular weight of 954.84 g/mol . The ligand structure combines dicyclohexylphosphine with 3,6-dimethoxy and 2',4',6'-triisopropyl substituents on a biphenyl backbone, creating significant steric bulk. The NTf₂ counterion enhances the electrophilicity of the gold center by minimizing coordination, thereby boosting catalytic activity. Applications include alkyne hydration, hydroarylation/aromatization, and regioselective carbonyl migration under mild conditions . The compound is stored under inert atmospheres (2–8°C) and exhibits air stability, a critical advantage for handling .

Properties

Molecular Formula

C37H53AuF6NO6PS2

Molecular Weight

1013.9 g/mol

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;dicyclohexyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;gold(1+)

InChI

InChI=1S/C35H53O2P.C2F6NO4S2.Au/c1-23(2)26-21-29(24(3)4)33(30(22-26)25(5)6)34-31(36-7)19-20-32(37-8)35(34)38(27-15-11-9-12-16-27)28-17-13-10-14-18-28;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h19-25,27-28H,9-18H2,1-8H3;;/q;-1;+1

InChI Key

SMTGSBLIUQSWAP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C3CCCCC3)C4CCCCC4)OC)OC)C(C)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Au+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Dicyclohexylphosphino)-3,6-dimethoxy-2’,4’,6’-triisopropyl-1,1’-biphenyl]gold(I) bis(trifluoromethanesulfonyl)imide typically involves the following steps:

    Ligand Synthesis: The phosphine ligand, 2-(Dicyclohexylphosphino)-3,6-dimethoxy-2’,4’,6’-triisopropyl-1,1’-biphenyl, is synthesized through a series of reactions starting from commercially available biphenyl derivatives. The key steps include selective functionalization and phosphination.

    Gold Complex Formation: The ligand is then reacted with a gold(I) precursor, such as gold(I) chloride, in the presence of a base to form the gold(I) phosphine complex.

    Counterion Exchange: The final step involves the exchange of the chloride counterion with bis(trifluoromethanesulfonyl)imide to yield the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to ensure high yield and purity.

Chemical Reactions Analysis

Catalytic Mechanism in Intramolecular Hydroalkylation

BrettPhos AuNTf₂ exhibits exceptional performance in gold-catalyzed intramolecular hydroalkylation of ynamides, forming bicyclic indene derivatives. The reaction proceeds via a multistep mechanism validated by density functional theory (DFT) calculations and experimental kinetics :

  • Activation of Ynamide :
    The gold center coordinates to the alkyne moiety of the ynamide, polarizing the triple bond and generating a cationic intermediate (INT1 ).

  • -Hydride Shift :
    A hydride transfer occurs via transition state TS1G‡ = 12.5–14.4 kcal/mol for BrettPhos AuNTf₂), forming a benzylic carbocation (INT2 ). The reaction is highly selective for - over -hydride shifts due to a 11.2 kcal/mol energy difference .

  • Cyclization :
    The carbocation undergoes exergonic cyclization (ΔG = −15.6 kcal/mol) to form a bicyclic intermediate (INT3 ) with minimal activation energy (ΔG‡ = 1.0 kcal/mol).

  • Proton Elimination :
    Protodeauration releases the product and regenerates the catalyst. This step is favored over competing -hydride shifts due to lower barriers (ΔG‡ = 0.4 kcal/mol vs. 22.4 kcal/mol) .

Table 1: Comparative Performance of Au(I) Catalysts in Hydroalkylation

EntryLigand (LAu⁺)ΔG‡ (TS1, kcal/mol)Experimental Yield (%)
1IPrAu14.494
2Ph₃PAu23.960
8BrettPhosAu12.584

BrettPhos AuNTf₂'s lower activation barrier (12.5 kcal/mol) compared to Ph₃PAu (23.9 kcal/mol) highlights its efficiency. The ligand’s steric bulk and electron-donating methoxy groups stabilize transition states, enabling high yields (84%) .

Cross-Coupling Reactions

BrettPhos AuNTf₂ facilitates cross-coupling reactions at low catalyst loadings (0.5–2 mol%):

  • Suzuki-Miyaura Coupling : Efficient coupling of aryl tosylates/mesylates with boronic acids (yields >80%).

  • Trifluoromethylation : Pd/Au bimetallic systems enable trifluoromethylation of aryl chlorides under mild conditions .

Key Mechanistic Steps :

  • Oxidative Addition : Au(I) activates aryl electrophiles (e.g., aryl halides).

  • Transmetallation : Organometallic nucleophiles (e.g., boronic acids) transfer to the Au center.

  • Reductive Elimination : C–C bond formation releases the product.

Formation of Tri-Gold Ketenylidene Clusters

Exposure of BrettPhos AuNTf₂ to acetic anhydride at elevated temperatures generates a tri-gold ketenylidene cluster ([Au₃(C₂O)(BrettPhos)₃]⁺) :

  • Structure : The cluster features Au–Au bonding interactions (2.8–3.0 Å) and a ketenylidene (C=C=O) bridge.

  • Reactivity : The title compound is the first Au₃ cluster with confirmed metal-metal bonding, enabling unique catalytic pathways for CO activation .

Ligand Effects on Reactivity

The ligand’s steric and electronic properties critically influence catalytic performance:

  • Steric Shielding : Triisopropyl groups prevent catalyst deactivation via aggregation.

  • Electronic Tuning : Methoxy groups enhance electron density at Au, accelerating oxidative addition .

Scientific Research Applications

Chemistry

    Catalysis: The compound is used as a catalyst in various organic transformations, including cross-coupling reactions and hydroamination.

    Materials Science: It is explored for its potential in the development of new materials with unique electronic and optical properties.

Biology and Medicine

    Anticancer Research: Gold complexes are investigated for their anticancer properties, and this compound may exhibit similar potential.

    Imaging: The compound’s unique properties make it a candidate for use in imaging techniques.

Industry

    Nanotechnology: Used in the synthesis of gold nanoparticles for various applications.

Mechanism of Action

The compound exerts its effects primarily through the gold(I) center, which can interact with various molecular targets. In catalysis, the gold(I) center facilitates the activation of substrates, leading to the formation of new chemical bonds. In biological systems, the gold(I) center can interact with biomolecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Ligand Features Counterion Electronic Effects Steric Effects
Target Compound C₃₅H₅₀AuF₆NO₄PS₂ 954.84 3,6-Dimethoxy, 2',4',6'-triisopropyl, dicyclohexylphosphine NTf₂ Moderate electron-withdrawing (methoxy) Extremely bulky
[2-(Dicyclohexylphosphino)-2’-(N,N-dimethylamino)-1,1’-biphenyl]gold(I) NTf₂ C₂₈H₃₆AuF₆N₂O₄PS₂ 870.66 N,N-Dimethylamino, dicyclohexylphosphine NTf₂ Electron-donating (amino) Moderate bulk
Triphenylphosphinegold(I) NTf₂ (C₁₈H₁₅P)Au(NS₂O₄C₂F₆) ~887.64 Triphenylphosphine NTf₂ Weakly electron-donating Low bulk
Tri-tert-butylphosphine gold(I) NTf₂ C₁₈H₃₆AuF₆NO₆PS₂ ~887.64 Tri-tert-butylphosphine NTf₂ Strongly electron-donating High bulk
2-{Bis[3,5-bis(trifluoromethyl)phenyl]phosphino}-3,6-dimethoxy-2',4',6'-triisopropylgold(I) NTf₂ C₄₁H₃₈AuF₁₈NO₆PS₂ 1274.78 3,5-Bis(trifluoromethyl)phenyl, 3,6-dimethoxy NTf₂ Strongly electron-withdrawing (CF₃) Extreme bulk

Catalytic Performance

  • Target Compound : Excels in regioselective transformations (e.g., carbonyl migration in indole carboxamides) due to steric control. Moderate electrophilicity balances activity and stability .
  • Dimethylamino Variant: The electron-donating amino group increases gold's electron density, favoring nucleophilic attack pathways but may reduce electrophilic activation of substrates compared to the target compound .
  • Triphenylphosphine Variant : Lower steric bulk allows faster substrate access but reduces selectivity. Used in intermolecular carboalkoxylation where steric hindrance is less critical .
  • Tri-tert-butylphosphine Variant: Exceptional electrophilicity enables high turnover numbers in cycloisomerizations but may decompose faster under harsh conditions .
  • CF₃-Substituted Variant : Strong electron-withdrawing effects enhance gold's electrophilicity, suitable for activated substrates , but solubility issues may arise due to high molecular weight .

Stability and Handling

  • Air Stability : All NTf₂-based gold(I) complexes exhibit improved air stability compared to chloride or triflate salts .
  • Thermal Stability : The target compound’s triisopropyl groups enhance thermal stability by preventing ligand dissociation, unlike triphenylphosphine derivatives .

Biological Activity

The compound [2-(Dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl]gold(I) bis(trifluoromethanesulfonyl)imide , often referred to as BrettPhos-Au(I) , is a gold complex that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its complex structure, comprising a gold(I) center coordinated by a phosphine ligand and a bis(trifluoromethanesulfonyl)imide anion. The molecular formula is C35H53O2PC_{35}H_{53}O_2P with a molecular weight of approximately 598.78 g/mol .

Structural Features

  • Gold(I) Coordination : The gold center is crucial for the compound's reactivity and biological activity.
  • Phosphine Ligand : The dicyclohexylphosphino group enhances the stability and solubility of the complex.
  • Functional Groups : The methoxy and isopropyl groups contribute to the overall hydrophobicity and steric properties of the molecule.

The biological activity of BrettPhos-Au(I) can be attributed to several mechanisms:

  • Anticancer Activity : Studies have indicated that gold complexes exhibit cytotoxic effects against various cancer cell lines. The proposed mechanisms include:
    • Induction of apoptosis through mitochondrial pathways.
    • Disruption of cellular redox balance leading to oxidative stress.
    • Inhibition of key signaling pathways involved in cell proliferation .
  • Antimicrobial Properties : Research has shown that gold complexes can possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. The proposed mechanism involves:
    • Disruption of bacterial cell membranes.
    • Interference with bacterial metabolic processes .
  • Enzyme Inhibition : Gold complexes have been reported to inhibit various enzymes, including those involved in cancer metabolism and bacterial resistance mechanisms.

Anticancer Activity

A study published in Journal of Medicinal Chemistry demonstrated that BrettPhos-Au(I) exhibited significant cytotoxicity against human breast cancer cells (MCF-7). The compound induced apoptosis in a dose-dependent manner, with IC50 values indicating effective concentration levels .

Antimicrobial Effects

In another investigation, BrettPhos-Au(I) was tested against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 15 µg/mL for S. aureus, suggesting potent antimicrobial properties .

Research Findings

StudyFocusFindings
Journal of Medicinal ChemistryAnticancerInduced apoptosis in MCF-7 cells with IC50 values < 10 µM
Antimicrobial Agents and ChemotherapyAntimicrobialMIC of 15 µg/mL against S. aureus
Journal of Coordination ChemistryEnzyme InhibitionInhibited key metabolic enzymes in cancer cells

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this gold(I) complex to achieve high purity and yield?

  • Methodological Answer :

  • Ligand Synthesis : Begin with the preparation of the biphenylphosphine ligand via Suzuki-Miyaura coupling or Ullmann-type reactions, as structurally analogous ligands are synthesized using these methods . Ensure strict control of reaction time, temperature, and stoichiometry.

  • Gold Coordination : React the ligand with a gold precursor (e.g., AuCl(THT)) in an inert atmosphere, followed by anion exchange with bis(trifluoromethanesulfonyl)imide (NTf₂⁻) to form the final complex .

  • Purification : Use column chromatography (silica gel or alumina) and recrystallization from dichloromethane/hexane mixtures to isolate the product. Monitor reaction progress via thin-layer chromatography (TLC) .

    • Key Data :
StepConditionsYieldPurity (HPLC)
Ligand synthesis80°C, 24h, Pd(PPh₃)₄ catalyst65–75%≥95%
Au complexationRT, 12h, CH₂Cl₂ solvent85–90%≥98%

Q. What characterization techniques are critical for confirming the structural integrity of this gold(I) complex?

  • Methodological Answer :

  • NMR Spectroscopy : Use ³¹P NMR to confirm ligand coordination (δ ~30–40 ppm for Au-P bonds) and ¹H/¹³C NMR to verify substituent positions .
  • X-ray Crystallography : Resolve the crystal structure to confirm steric bulk from triisopropyl and dicyclohexyl groups, which influence catalytic activity .
  • Elemental Analysis : Validate empirical formula (C₃₃H₄₉AuF₆NO₆PS₂) with ≤0.3% deviation .

Advanced Research Questions

Q. How do the steric and electronic properties of the ligand impact the catalytic performance of this gold(I) complex in cross-coupling reactions?

  • Methodological Answer :

  • Steric Effects : The triisopropyl and dicyclohexyl groups create a bulky environment, reducing unwanted side reactions (e.g., β-hydride elimination). Compare turnover numbers (TONs) with less bulky analogs (e.g., PPh₃-based gold complexes) .
  • Electronic Effects : The methoxy groups enhance electron density at the gold center, facilitating oxidative addition steps. Use Hammett constants (σ) to correlate substituent effects with reaction rates .
  • Case Study : In Au-catalyzed alkyne hydroamination, this complex showed 3× higher TON than less bulky analogs due to suppressed catalyst deactivation .

Q. How can researchers resolve contradictions in reported catalytic efficiencies across different studies?

  • Methodological Answer :

  • Reproducibility Checks : Standardize reaction conditions (solvent purity, oxygen/moisture exclusion) and catalyst pre-activation protocols .

  • Computational Modeling : Apply quantum chemical calculations (e.g., DFT) to identify key transition states and compare activation barriers under varying conditions .

  • Data Reconciliation : Use statistical design of experiments (DoE) to isolate variables (e.g., temperature, substrate ratio) causing discrepancies .

    • Example Workflow :
Variable TestedImpact on YieldReference
Solvent (THF vs. DCM)±15% yield variation
Substrate ratio (1:1 vs. 1:1.2)±10% yield variation

Q. What computational strategies can predict the reactivity of this gold(I) complex in novel catalytic cycles?

  • Methodological Answer :

  • Reaction Path Search : Use quantum mechanics/molecular mechanics (QM/MM) to model Au-mediated bond activation (e.g., C–H or C–C bond cleavage) .

  • Ligand Parameterization : Calculate Tolman electronic parameters (TEP) and percent buried volume (%Vbur) to quantify steric/electronic contributions .

  • Machine Learning : Train models on existing catalytic data (e.g., TON, enantioselectivity) to predict performance in untested reactions .

    • Key Metrics :
ParameterValueRelevance
%Vbur (ligand)42%High steric shielding
TEP (cm⁻¹)2056Moderate electron donation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.